molecular formula C12H23NO B7460432 1-(Azocan-1-yl)-3-methylbutan-1-one

1-(Azocan-1-yl)-3-methylbutan-1-one

Cat. No. B7460432
M. Wt: 197.32 g/mol
InChI Key: GAZMBIMOLCRNGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Azocan-1-yl)-3-methylbutan-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as diacetylcurcumin and is a derivative of curcumin, a natural compound found in turmeric.

Mechanism of Action

The mechanism of action of 1-(Azocan-1-yl)-3-methylbutan-1-one is not fully understood. However, it is believed that the compound exerts its effects by modulating various signaling pathways involved in inflammation, oxidative stress, and cancer.
Biochemical and Physiological Effects:
1-(Azocan-1-yl)-3-methylbutan-1-one has been shown to exhibit anti-inflammatory and antioxidant effects. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(Azocan-1-yl)-3-methylbutan-1-one in lab experiments is its high yield and purity. Additionally, the compound is relatively stable and can be stored for extended periods. However, one limitation is that the mechanism of action of the compound is not fully understood, which may hinder its potential applications.

Future Directions

There are several future directions for research on 1-(Azocan-1-yl)-3-methylbutan-1-one. One potential direction is to further study its anti-inflammatory and antioxidant properties and its potential use in treating inflammatory diseases. Another direction is to investigate its potential as a fluorescent probe for imaging applications. Additionally, further research can be conducted to understand the mechanism of action of the compound and its potential use in cancer therapy.

Synthesis Methods

The synthesis method of 1-(Azocan-1-yl)-3-methylbutan-1-one involves the reaction of curcumin with azocane-1,3-dione. The reaction takes place in the presence of a base and an organic solvent. The yield of the reaction is high, and the compound can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

1-(Azocan-1-yl)-3-methylbutan-1-one has shown potential applications in various scientific fields. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for imaging applications.

properties

IUPAC Name

1-(azocan-1-yl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-11(2)10-12(14)13-8-6-4-3-5-7-9-13/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAZMBIMOLCRNGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)N1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azocan-1-yl)-3-methylbutan-1-one

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